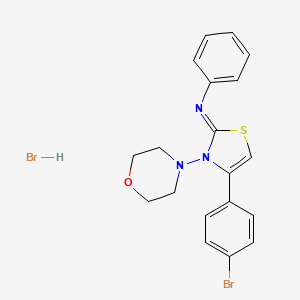

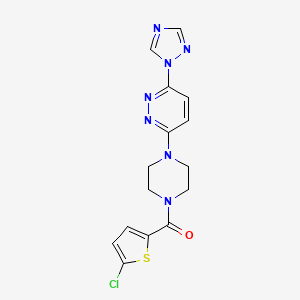

(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thiazole derivative with a bromophenyl group, a morpholino group, and an aniline group. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs and natural products . The bromophenyl group is a common motif in medicinal chemistry, often used as a bioisostere for a phenyl group . The morpholino group is a common structural motif in drugs and is used to increase the polarity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the thiazole and phenyl rings . The bromine atom would add significant weight to the molecule and could potentially be used for further reactions .Chemical Reactions Analysis

The bromine atom on the phenyl ring makes it a good leaving group, which means it could undergo nucleophilic aromatic substitution reactions . The aniline group could also undergo various reactions such as acylation or sulfonylation .Physical And Chemical Properties Analysis

Again, without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be a solid at room temperature, and due to the presence of the bromine atom, it’s likely to have a relatively high molecular weight .Scientific Research Applications

Synthesis and Pharmacological Activities

Antihistaminic Agents : Novel triazoloquinazolin-5(4H)-ones were synthesized, showing significant in vivo H1-antihistaminic activity, suggesting potential for development as new antihistamine drugs with minimal sedation effects (Alagarsamy et al., 2005).

Anticonvulsant Agents : N-substituted 1,2,3,4-tetrahydroisoquinolines were developed, with one derivative demonstrating high anticonvulsant activity comparable to talampanel, an AMPA receptor modulator. This highlights the potential for developing new anticonvulsant agents based on similar structures (Gitto et al., 2006).

Antidepressant Activity : The substituted thiadiazine derivative, 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide, was evaluated for antidepressant activity, suggesting the therapeutic potential of similar compounds in treating stress-related disorders (Sarapultsev et al., 2016).

Chemical Synthesis and Methodology

- Synthetic Methodologies : Research on the synthesis of compounds like halofuginone hydrobromide, a drug effective against Eimeria species in poultry, demonstrates innovative synthetic routes that could be applied to the synthesis of related compounds, potentially lowering production costs and improving availability for pharmaceutical development (Zhang et al., 2017).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-bromophenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3OS.BrH/c20-16-8-6-15(7-9-16)18-14-25-19(21-17-4-2-1-3-5-17)23(18)22-10-12-24-13-11-22;/h1-9,14H,10-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEYWCHIWHGHFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Br2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-(4-bromophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2779393.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2779400.png)

![N-(2,5-difluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2779405.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide](/img/structure/B2779406.png)

![ethyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779408.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)

![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)